An In-depth Technical Guide to 4-(2,6-Dichlorophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-(2,6-Dichlorophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-(2,6-Dichlorophenyl)piperidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore robust synthetic strategies, detail analytical methodologies for its characterization, and discuss its significance as a privileged scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development who are looking to leverage this and similar structures in their research endeavors.
Introduction and Chemical Identity
The 4-arylpiperidine motif is a cornerstone in the design of biologically active compounds, appearing in numerous approved pharmaceuticals.[1][2] This structural class offers a unique combination of a rigid alicyclic ring, which can orient substituents in defined three-dimensional space, and a basic nitrogen atom that can be crucial for target engagement and modulating physicochemical properties like solubility.[3] 4-(2,6-Dichlorophenyl)piperidine hydrochloride, in particular, presents a sterically hindered dichlorophenyl group, which can influence binding selectivity and metabolic stability.
While a specific CAS Number for the hydrochloride salt is not prominently documented in major chemical databases, the free base, 4-(2,6-Dichlorophenyl)piperidine , is registered under CAS Number 82211-90-3 . For the purpose of this guide, we will discuss the synthesis and properties of the free base and the general characteristics of its hydrochloride salt.
Physicochemical Properties
The hydrochloride salt is expected to be a white to off-white crystalline solid with increased water solubility compared to the free base, a common characteristic of amine salts.[4] The properties of the parent compound and its salt are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 4-(2,6-Dichlorophenyl)piperidine hydrochloride | - |
| CAS Number (Free Base) | 82211-90-3 | - |
| Molecular Formula (HCl Salt) | C₁₁H₁₄Cl₃N | Calculated |
| Molecular Weight (HCl Salt) | 266.60 g/mol | Calculated |
| Appearance (HCl Salt) | White to off-white crystalline powder (Expected) | [4] |
| Solubility (HCl Salt) | Soluble in water and alcohols (Expected) | [4] |
| Melting Point (HCl Salt) | Higher than the free base; likely >200 °C (Expected) | [5] |
| Stability | Stable under recommended storage conditions; hygroscopic | [6] |
Synthesis and Mechanistic Considerations
The synthesis of 4-arylpiperidines can be approached through various strategies. A common and effective method involves the creation of the carbon-carbon bond between the piperidine ring and the aryl group using modern cross-coupling reactions.[7][8] A representative synthetic pathway starting from commercially available N-Boc-4-piperidone is outlined below. The rationale for this approach is its modularity, allowing for the introduction of various aryl groups at a late stage.
A particularly robust method is the Negishi coupling, which involves the reaction of an organozinc reagent with an aryl halide, catalyzed by a palladium complex.[7][8] The choice of an N-Boc protecting group is strategic, as it is stable under the reaction conditions and can be readily removed under acidic conditions to yield the secondary amine, which can then be converted to the hydrochloride salt.
Generalized Synthetic Workflow: Negishi Coupling Approach
Caption: Generalized workflow for the synthesis of 4-(2,6-Dichlorophenyl)piperidine hydrochloride.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of 4-(2,6-Dichlorophenyl)piperidine hydrochloride, a suite of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of piperidine derivatives.[9] A well-defined peak should be observed, and purity is typically determined by the area percentage of the main peak.
Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9][10]
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs, typically around 220-280 nm.[10]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol or acetonitrile.
-
Validation: The method should be validated for linearity, accuracy, and precision as per standard guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.[11][12] The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will provide characteristic signals confirming the structure.
-
¹H NMR: Expect to see multiplets in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the dichlorophenyl ring. The piperidine protons will appear as multiplets in the aliphatic region (typically 1.5-3.5 ppm). The N-H proton of the hydrochloride salt will likely be a broad signal.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (120-150 ppm) and the aliphatic carbons of the piperidine ring (20-60 ppm).[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would correspond to the molecular weight of C₁₁H₁₃Cl₂N.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Applications in Drug Discovery and Medicinal Chemistry
The 4-arylpiperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drugs targeting a wide range of biological targets, particularly within the central nervous system (CNS).[1][13]
-
Scaffold for Lead Optimization: This compound serves as an excellent starting point for building more complex molecules. The secondary amine provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).[2]
-
CNS-Active Agents: The lipophilic nature of the dichlorophenyl group combined with the basic piperidine nitrogen makes this scaffold suitable for designing compounds that can cross the blood-brain barrier.[13]
-
Oncology and Inflammation: Aryl-heterocyclic hybrids are also prominent in the development of kinase inhibitors and other agents for oncology and inflammation.[13][14] The specific substitution pattern of the aryl ring can be tailored to achieve desired selectivity and potency.
The introduction of a chiral center or further substitution on the piperidine ring can lead to enhanced biological activity and selectivity, improved pharmacokinetic properties, and reduced toxicity.[3]
Safety and Handling
-
Hazards: Piperidine derivatives can be toxic if swallowed, cause skin irritation, and serious eye irritation.[6][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6][16] Avoid contact with skin and eyes.[6]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] The compound may be hygroscopic.
References
-
MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
-
PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
ACS Publications. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]
-
Sci-Hub. Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. [Link]
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ScienceDirect. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
-
R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
ACS Publications. Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. [Link]
- Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.
-
ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]
-
Taylor & Francis Online. Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
-
DTIC. Piperidine Synthesis. [Link]
- Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Sci-Hub. Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates / The Journal of Organic Chemistry, 2004 [sci-hub.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aryl–Heteroalicyclic Hybrid Scaffolds in Medicinal Chemistry: Structure, Properties, and Drug Applications - AiFChem [aifchem.com]
- 14. mdpi.com [mdpi.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
